molecular formula C8H8ClNO B1401178 2-Chloro-4-(prop-2-en-1-yloxy)pyridine CAS No. 1340215-30-6

2-Chloro-4-(prop-2-en-1-yloxy)pyridine

Cat. No.: B1401178
CAS No.: 1340215-30-6
M. Wt: 169.61 g/mol
InChI Key: SRUYNEZTIRITKL-UHFFFAOYSA-N
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Description

2-Chloro-4-(prop-2-en-1-yloxy)pyridine is an organic compound with the chemical formula C8H8ClNO. This compound belongs to the class of pyridine derivatives and has the potential to be used in various industrial and scientific applications. It is characterized by the presence of an allyloxy group at the 4-position and a chlorine atom at the 2-position of the pyridine ring.

Preparation Methods

The synthesis of 2-Chloro-4-(prop-2-en-1-yloxy)pyridine typically involves the reaction of 2-chloropyridine with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters and optimize production efficiency .

Chemical Reactions Analysis

2-Chloro-4-(prop-2-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 4-allyloxy-2-aminopyridine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Chloro-4-(prop-2-en-1-yloxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

2-Chloro-4-(prop-2-en-1-yloxy)pyridine can be compared with other similar compounds, such as:

    2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.

    4-Chloropyridine: Another chlorinated pyridine derivative with applications in organic synthesis.

    4-Allyloxy-2-hydroxybenzophenone: A compound with similar allyloxy functionality, used in the production of polymers and coatings.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-4-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUYNEZTIRITKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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